molecular formula C28H22N4O2 B5380615 (4E)-5-methyl-4-[[4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]methylidene]-2-phenylpyrazol-3-one

(4E)-5-methyl-4-[[4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]methylidene]-2-phenylpyrazol-3-one

Cat. No.: B5380615
M. Wt: 446.5 g/mol
InChI Key: YMSCOWUUIXKYPC-RPCRKUJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-5-methyl-4-[[4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]methylidene]-2-phenylpyrazol-3-one is a complex organic compound characterized by its unique structure, which includes multiple phenyl and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-methyl-4-[[4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]methylidene]-2-phenylpyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of phenyl groups through various substitution reactions. The final step involves the formation of the methylidene bridge, which is achieved through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-methyl-4-[[4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]methylidene]-2-phenylpyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives.

Scientific Research Applications

(4E)-5-methyl-4-[[4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]methylidene]-2-phenylpyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (4E)-5-methyl-4-[[4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]methylidene]-2-phenylpyrazol-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and modulating various biochemical pathways. This interaction is facilitated by the compound’s unique structural features, which allow it to fit into specific binding pockets.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bromomethyl methyl ether: A compound with similar functional groups but different structural arrangement.

Uniqueness

What sets (4E)-5-methyl-4-[[4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]methylidene]-2-phenylpyrazol-3-one apart is its combination of phenyl and pyrazole groups, which confer unique chemical and biological properties. This structural uniqueness allows it to participate in a wide range of reactions and interact with various molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

(4E)-5-methyl-4-[[4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]methylidene]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O2/c1-19-25(27(33)31(29-19)23-9-5-3-6-10-23)17-21-13-15-22(16-14-21)18-26-20(2)30-32(28(26)34)24-11-7-4-8-12-24/h3-18H,1-2H3/b25-17+,26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSCOWUUIXKYPC-RPCRKUJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)/C=C\3/C(=O)N(N=C3C)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.